

# Application Note: Quantitative Analysis of Methyl Propionate using <sup>1</sup>H-NMR Spectroscopy

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Compound of Interest		
Compound Name:	Methyl propionate	
Cat. No.:	B153301	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for elucidating molecular structures. Beyond its qualitative capabilities, quantitative NMR (qNMR) has emerged as a powerful and accurate method for determining the concentration and purity of substances.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][2] This application note provides a detailed protocol for the quantitative analysis of **methyl propionate** using ¹H-NMR spectroscopy with an internal standard, a method recognized for its high accuracy and traceability to the International System of Units (SI).[3][4]

#### Principle of Quantitative <sup>1</sup>H-NMR

The concentration of an analyte in a solution can be determined by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known concentration. The relationship is described by the following equation:

Purity\_analyte = (I\_analyte / I\_std) \* (N\_std / N\_analyte) \* (M\_analyte / M\_std) \* (m\_std / m\_analyte) \* Purity\_std

Where:



I: Integral area of the NMR signal

N: Number of protons for the integrated signal

M: Molar mass

m: Mass

· Purity: Purity of the compound

• analyte: Methyl Propionate

std: Internal Standard

This direct measurement capability often gives qNMR an advantage over chromatographic techniques, which may not detect all species, such as residual solvents or water.[1]

# **Experimental Protocol**

**Materials and Reagents** 

Equipment & Materials	Chemicals & Reagents
NMR Spectrometer (e.g., 400 MHz)	Methyl Propionate (Analyte)
High-precision analytical balance	Maleic Acid (Internal Standard, Purity ≥99%)[1] [5]
Vortex mixer	Deuterated Chloroform (CDCl <sub>3</sub> ) with 0.03% TMS
5 mm NMR tubes	Pipettes and appropriate tips
Vials and caps	Spatulas

#### **Selection of Internal Standard**

An ideal internal standard is crucial for accurate qNMR.[5] Key characteristics include:

- High purity (≥99%).[5]
- Chemical stability and non-reactivity with the analyte.[1]



- Good solubility in the chosen deuterated solvent.[1][5]
- An <sup>1</sup>H-NMR spectrum with simple signals that do not overlap with the analyte signals.[1]

Maleic acid is selected for this protocol. Its two alkene protons produce a sharp singlet at approximately 6.3 ppm, which is well-separated from the signals of **methyl propionate**.[1]

Compound	Molar Mass ( g/mol	Signal for	¹H Chemical Shift
	)	Quantification	(ppm in CDCl₃)
Maleic Acid	116.07	CH=CH	~6.3 (singlet)

#### **Sample Preparation (Internal Standard Method)**

Accurate sample preparation is critical for reliable quantification.[3][6]

- Weighing: Using a high-precision analytical balance, accurately weigh approximately 10-20 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the exact mass.
- Analyte Addition: To the same vial, add approximately 15-30 mg of methyl propionate and record the exact mass.
- Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.
- Homogenization: Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution and a homogeneous solution. A visual inspection should confirm that no solid particles remain.[7]
- Transfer: Carefully transfer the solution into a 5 mm NMR tube.

### <sup>1</sup>H-NMR Data Acquisition

Acquisition parameters must be optimized for quantification to ensure uniform signal excitation and complete relaxation.



Parameter	Recommended Value	Purpose
Spectrometer	400 MHz or higher	Provides better signal dispersion.
Pulse Angle	30° or 90°	A 90° pulse provides maximum signal for a single scan.
Relaxation Delay (d1)	≥ 5 x T₁ of all protons of interest (Typically 30s)	Crucial for full magnetization recovery, ensuring integrals are directly proportional to proton count.[3]
Acquisition Time	≥ 3 seconds	Ensures high digital resolution.
Number of Scans	8 to 16	Improves signal-to-noise ratio.
Temperature	298 K (25 °C)	Maintain constant temperature for consistency.

## **Data Processing and Analysis**

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.
- Phasing and Baseline Correction: Carefully phase the spectrum to achieve a pure absorption signal. Apply a polynomial baseline correction to the entire spectrum to ensure accurate integration.
- Signal Integration:
  - Integrate the singlet from the two alkene protons of maleic acid (~6.3 ppm). This is I std.
  - Integrate one of the well-resolved signals of methyl propionate. The singlet from the methoxy group (-OCH₃) at ~3.67 ppm is ideal as it is sharp and less prone to overlap. This is I\_analyte.
- Purity Calculation: Use the formula provided in the "Principle" section with the recorded masses and integral values.



## **Data Presentation**

Table 1: ¹H-NMR Signal Assignment for **Methyl Propionate** The ¹H-NMR spectrum of **methyl propionate** has three distinct proton environments with an expected integration ratio of 3:2:3. [8]

Assignment (Structure: CH <sub>3</sub> CH <sub>2</sub> COOCH <sub>3</sub> )	Chemical Shift (δ, ppm in CDCl₃)	Multiplicity	Number of Protons (N_analyte)
-COOCH₃	~3.67	Singlet (s)	3
-CH <sub>2</sub> -	~2.32	Quartet (q)	2
CH <sub>3</sub> -CH <sub>2</sub> -	~1.14	Triplet (t)	3

Table 2: Example Quantification Data

Parameter	Symbol	Internal Standard (Maleic Acid)	Analyte (Methyl Propionate)
Mass Weighed (mg)	m	15.20	22.50
Molar Mass ( g/mol )	М	116.07	88.11
Purity	Р	99.8%	To be determined
Signal Used for Integration	CH=CH	-OCH₃	
Number of Protons in Signal	N	2	3
Integral Area (arbitrary units)	I	1.00	1.25

Calculation Example:

Using the data from Table 2:

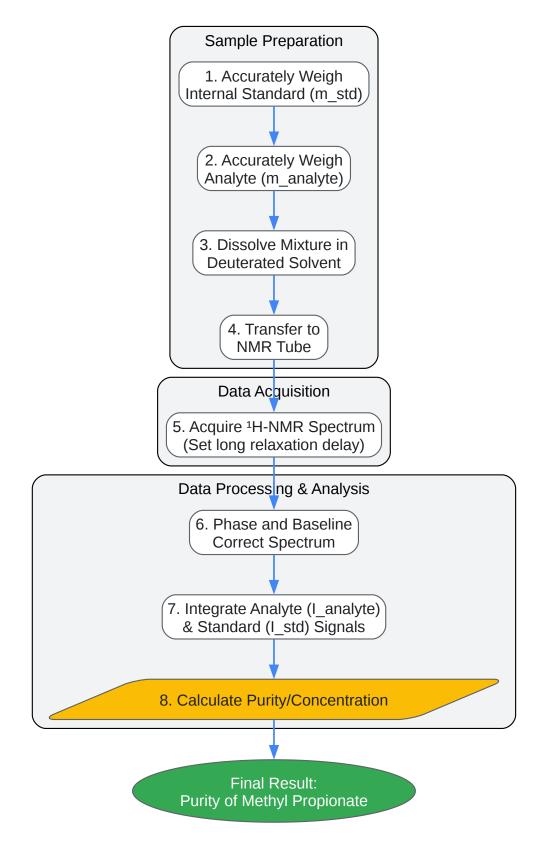


Purity\_analyte = (1.25 / 1.00) \* (2 / 3) \* (88.11 / 116.07) \* (15.20 / 22.50) \* 99.8% Purity\_analyte = 1.25 \* 0.667 \* 0.759 \* 0.676 \* 99.8% Purity\_analyte = 0.427 \* 99.8% = 42.6%

(Note: This is a hypothetical result for illustrative purposes.)

## **Visualizations**

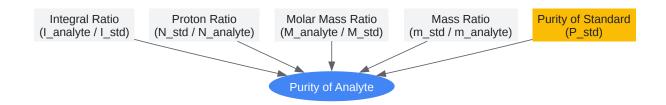




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Caption: Experimental workflow for quantitative <sup>1</sup>H-NMR analysis.





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Caption: Logical relationship of variables in the qNMR purity formula.

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